molecular formula C21H27N7 B3880848 N-[(Z)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine

N-[(Z)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine

Cat. No.: B3880848
M. Wt: 377.5 g/mol
InChI Key: YTYTYMVDWFAKHV-IDWPBITRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(Z)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with pyrrolidine groups and an enylideneamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized by the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.

    Substitution with Pyrrolidine Groups: The triazine core is then substituted with pyrrolidine groups through nucleophilic substitution reactions.

    Introduction of the Enylideneamino Moiety: The final step involves the condensation of the triazine derivative with an appropriate aldehyde or ketone to introduce the enylideneamino moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(Z)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N-[(Z)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[(Z)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine can be compared with other similar compounds, such as:

    Triazine Derivatives: Compounds with similar triazine cores but different substituents.

    Pyrrolidine-Substituted Compounds: Compounds with pyrrolidine groups attached to different cores.

    Enylideneamino Derivatives: Compounds with enylideneamino moieties attached to various cores.

The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[(Z)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7/c1-17(15-18-9-3-2-4-10-18)16-22-26-19-23-20(27-11-5-6-12-27)25-21(24-19)28-13-7-8-14-28/h2-4,9-10,15-16H,5-8,11-14H2,1H3,(H,23,24,25,26)/b17-15+,22-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYTYMVDWFAKHV-IDWPBITRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N\NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(Z)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine
Reactant of Route 2
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N-[(Z)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine
Reactant of Route 3
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N-[(Z)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine
Reactant of Route 4
Reactant of Route 4
N-[(Z)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine
Reactant of Route 5
Reactant of Route 5
N-[(Z)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine
Reactant of Route 6
Reactant of Route 6
N-[(Z)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine

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